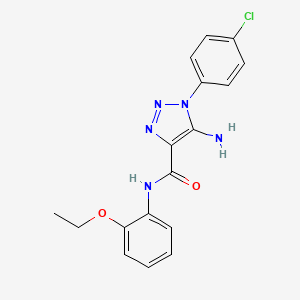

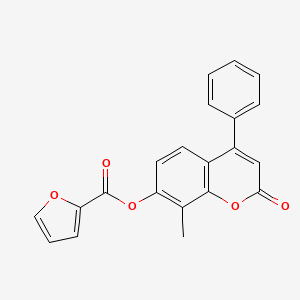

![molecular formula C21H24N6O3 B5542512 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pyrimidine derivatives, such as the one , are typically synthesized via nucleophilic substitution reactions, heterocyclization, or palladium-catalyzed coupling processes. For example, derivatives similar to the mentioned compound have been synthesized through reactions involving bromobenzofuran moieties or by condensation processes involving appropriate heterocyclic amines. These methods provide a general basis for the synthesis of complex pyrimidine structures (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often involves intricate arrangements featuring benzoyl, piperazinyl, and methyl-pyrazol moieties. These structures are elucidated using spectral data and elemental analysis. The arrangement of these groups affects the compound's electronic configuration and chemical reactivity. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, are known for their purine analog characteristics and interact significantly in biochemical reactions due to their structural makeup (Abdelriheem, Zaki, & Abdelhamid, 2017).

Chemical Reactions and Properties

Pyrimidine compounds engage in various chemical reactions, such as cycloadditions, substitutions, and cyclization processes, due to their reactive centers. The presence of the piperazine and dimethoxybenzoyl groups suggests potential reactivity towards electrophiles and nucleophiles. These reactions are fundamental in altering the biological activity and solubility of these compounds (Moukha-Chafiq, Taha, & Lazrek, 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research into pyrimidine derivatives has uncovered their role in the development of new therapeutic agents with anti-inflammatory, analgesic, and anticonvulsant properties. For instance, a study elaborates on the synthesis of novel compounds derived from pyrimidine, which have shown significant activities in these areas, highlighting the compound's potential as a basis for developing new medications (El-Sawy et al., 2014).

Anticancer Potential

Another critical area of application for pyrimidine derivatives is in cancer research. Various synthesized compounds within this chemical class have been evaluated for their antiproliferative effects against different cancer cell lines. One such study describes the synthesis of pyrimidine derivatives with promising anticancer activities, underscoring their potential as chemotherapeutic agents (Abdellatif et al., 2014).

Antiviral Research

The exploration of pyrimidine derivatives extends into antiviral research as well. These compounds have been identified for their selective inhibition against various human enteroviruses, including coxsackieviruses. This specificity offers a pathway to developing targeted antiviral therapies that could combat a range of enteroviral infections (Chern et al., 2004).

Antibacterial and Antifungal Applications

Pyrimidine derivatives have also demonstrated antibacterial and antifungal activities. Research into novel pyrazolo[1,5-a]pyrimidine compounds has revealed their efficacy in inhibiting the growth of various bacterial strains, presenting a foundation for new antibacterial agents (He et al., 2020).

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-15-4-5-27(24-15)20-13-19(22-14-23-20)25-6-8-26(9-7-25)21(28)16-10-17(29-2)12-18(11-16)30-3/h4-5,10-14H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKGLNZJKWVVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethoxyphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

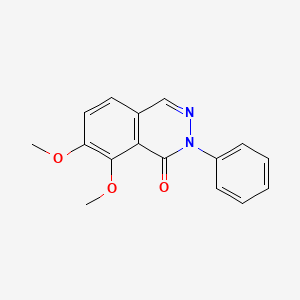

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)

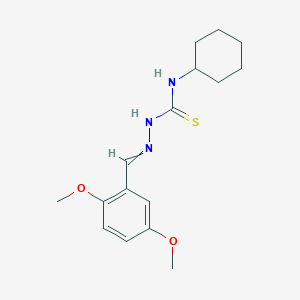

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)

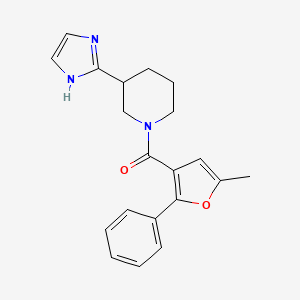

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)